molecular formula C11H13N3OS B1269672 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 309726-20-3

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1269672
M. Wt: 235.31 g/mol
InChI Key: UJGSEVWOQOHWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions that include cyclization, substitution, and condensation reactions. The process may employ starting materials like thiosemicarbazides or hydrazides that undergo cyclization in the presence of various reagents to form the triazole core. Subsequent functionalization at the 3, 4, or 5 positions of the triazole ring can introduce additional substituents like the methylphenoxy group, tailoring the compound's properties for specific applications.

Molecular Structure Analysis

Triazole derivatives, including 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a planar molecular structure that facilitates the formation of stable intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions significantly influence the compound's crystalline structure, solubility, and thermal stability. Advanced techniques like single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the precise molecular structure and confirming the presence of functional groups and their orientations.

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity towards nucleophilic substitution, addition reactions, and their ability to act as ligands in coordination chemistry. The presence of the triazole ring and the thiol group in 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol provides reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic solvents, its thermal stability, and its crystalline form, which affects its processing and handling.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with various reagents are essential aspects of the chemical properties of triazole derivatives. Studies on the compound's behavior in different chemical environments can provide valuable insights into its potential applications, particularly in the development of new pharmaceuticals, agrochemicals, and materials with specific functionalities.

For detailed insights and further information on related compounds and their properties, the following references are invaluable:

  • (Panini et al., 2014): This study offers insights into the intermolecular interactions and crystal structure of a related triazole derivative, highlighting the importance of various non-covalent interactions in stabilizing the molecular structure.
  • (Chauhan et al., 2019): This paper discusses the synthesis, characterization, and application of a triazole derivative as a corrosion inhibitor, demonstrating the compound's practical applications and chemical properties.
  • (Srivastava et al., 2016): This research focuses on the synthesis, spectral analysis, and theoretical studies of a triazole compound, offering a comprehensive view of its molecular structure and potential biological activities.

Scientific Research Applications

  • Summary of the Application: This compound has been used in the design and synthesis of new molecules with potential pharmacological properties . The research focused on cardiovascular diseases, specifically hypertension .
  • Methods of Application or Experimental Procedures: The compounds were subjected to docking (against AT 1 receptor protein enzyme in complex with Lisinopril), in vitro angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory screening (through egg albumin denaturation inhibition and red blood cell membrane stabilization assay) and finally anti-fungal activity analyses .
  • Results or Outcomes: Some of the synthesized compounds showed significant pharmacological properties . The research suggests that these compounds could potentially be used in the treatment of cardiovascular diseases .

properties

IUPAC Name

4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGSEVWOQOHWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354641
Record name 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

309726-20-3
Record name 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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